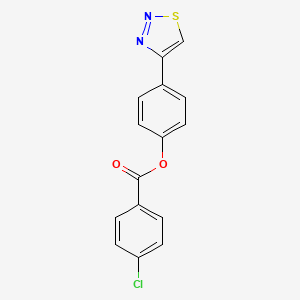

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

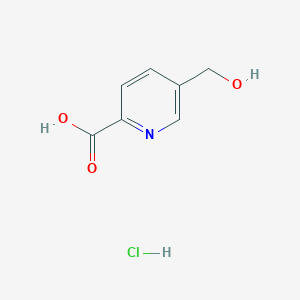

“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular weight of 317.78 . It is a solid substance stored at temperatures between 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9,21H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 317.78 . The InChI code provides information about its molecular structure .

Applications De Recherche Scientifique

-

Photovoltaic Materials

- Field: Material Science

- Application: Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, which include the 1,2,3-Thiadiazol-4-yl group, are important precursors in the synthesis of various photovoltaic materials .

- Method: The study involved the nucleophilic substitution of 4,7-dibromobenzo [d] [1,2,3]thiadiazole with morpholine, which gave a 4-substituted product .

- Results: The structure of the newly synthesized compound was established by means of elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

-

Antinociceptive Agents

-

Anticancer and Antimicrobial Agents

-

Antioxidant Potential

- Field: Pharmacology

- Application: 4-Substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives have been synthesized and evaluated for their antioxidant potential .

- Method: The study involved the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .

- Results: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

-

Cytotoxic Properties

-

Antibacterial Activity

- Field: Pharmacology

- Application: Pyrazole tagged thiazolidine-4-one derivatives have been synthesized and reported with multiwalled carbon nanotubes and DABCO-Cl (HSO 3) as an ionic liquid-based catalyst at room temperature .

- Method & Results: The specific methods and results for this application were not detailed in the source .

-

Anticancer and Antimicrobial Activity

- Field: Pharmacology

- Application: By exploiting the ample biological potential of 1,3,4-oxadiazole/thiadiazole ring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared . Various substituted azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity .

- Method: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole (s) .

- Results: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

-

Cytotoxic Properties

- Field: Pharmacology

- Application: During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents. One of them is 1,3,4-thiadiazole .

- Method & Results: The specific methods and results for this application were not detailed in the source .

-

Antibacterial Activity

- Field: Pharmacology

- Application: Recently, the synthesis of pyrazole tagged thiazolidine-4-one derivatives has been reported with multiwalled carbon nanotubes and DABCO-Cl (HSO 3) as an ionic liquid-based catalyst at room temperature .

- Method & Results: The specific methods and results for this application were not detailed in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNUAYDDVGJGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)